molecular formula C20H19ClN2OS B2592518 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1705496-18-9

3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2592518
CAS No.: 1705496-18-9
M. Wt: 370.9
InChI Key: NBYUIXOGBDXZNB-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a chlorinated aromatic ring, a thiophene ring, and a pyridine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate Amine: The synthesis begins with the preparation of the intermediate amine, which involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable amine under reductive amination conditions.

    Coupling with Thiophene-Pyridine Derivative: The intermediate amine is then coupled with a thiophene-pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly on the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for binding studies with proteins or enzymes.

Medicine

In medicinal chemistry, 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide could be explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(4-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

The uniqueness of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-14-8-15(2-4-19(14)21)3-5-20(24)23-11-16-9-18(12-22-10-16)17-6-7-25-13-17/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUIXOGBDXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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